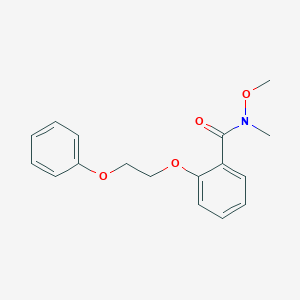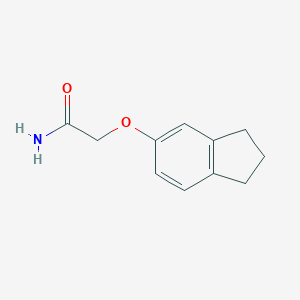
N-cyclohexyl-N'-(3-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(3-ethoxyphenyl)urea, also known as CEU, is a synthetic compound that has been extensively studied for its various biological activities. CEU belongs to the class of urea derivatives, which have shown promising results in treating various diseases.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(3-ethoxyphenyl)urea is not fully understood. However, it has been proposed that N-cyclohexyl-N'-(3-ethoxyphenyl)urea exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclohexyl-N'-(3-ethoxyphenyl)urea is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been shown to have low toxicity in animal studies. However, one of the limitations of N-cyclohexyl-N'-(3-ethoxyphenyl)urea is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N'-(3-ethoxyphenyl)urea. One area of interest is the development of more potent and selective N-cyclohexyl-N'-(3-ethoxyphenyl)urea analogs for the treatment of various diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N-cyclohexyl-N'-(3-ethoxyphenyl)urea. Furthermore, the potential use of N-cyclohexyl-N'-(3-ethoxyphenyl)urea as a therapeutic agent in various diseases, such as cancer, diabetes, and neurodegenerative diseases, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-(3-ethoxyphenyl)urea involves the reaction between cyclohexyl isocyanate and 3-ethoxyaniline. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or ethyl acetate. The product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
Nom du produit |
N-cyclohexyl-N'-(3-ethoxyphenyl)urea |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(3-ethoxyphenyl)urea |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-10-6-9-13(11-14)17-15(18)16-12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H2,16,17,18) |
Clé InChI |
KOALXKBPQLJDMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2 |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)





![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)

![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269424.png)